Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17870570
InChI: InChI=1S/C9H13N3O2/c1-6-10-11-8-4-3-7(5-12(6)8)9(13)14-2/h7H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol

Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

CAS No.:

Cat. No.: VC17870570

Molecular Formula: C9H13N3O2

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate -

Specification

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
IUPAC Name methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Standard InChI InChI=1S/C9H13N3O2/c1-6-10-11-8-4-3-7(5-12(6)8)9(13)14-2/h7H,3-5H2,1-2H3
Standard InChI Key PLSRWOGTVFHYBT-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C2N1CC(CC2)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a bicyclic system where a 1,2,4-triazole ring is annulated to a partially hydrogenated pyridine ring. The pyridine moiety exists in a 5,6,7,8-tetrahydro state, reducing aromaticity and enhancing conformational flexibility. Key substituents include:

  • A methyl group at position 3 of the triazole ring.

  • A carboxylate ester at position 6 of the pyridine ring.

The IUPAC name, methyl 3-methyl-5,6,7,8-tetrahydro- triazolo[4,3-a]pyridine-6-carboxylate, reflects this substitution pattern . The canonical SMILES string CC1=NN=C2N1CC(CC2)C(=O)OC and InChIKey PLSRWOGTVFHYBT-UHFFFAOYSA-N provide unambiguous identifiers for computational studies .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC9H13N3O2\text{C}_9\text{H}_{13}\text{N}_3\text{O}_2
Molecular Weight195.22 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Topological Polar Surface63.4 Ų
LogP (Octanol-Water)0.89 (estimated)

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a planar triazole ring and a chair-like conformation for the tetrahydro-pyridine system. Nuclear magnetic resonance (NMR) data for analogous triazolopyridines reveal characteristic signals:

  • 1H^1\text{H} NMR: Methyl protons at δ 2.4–2.6 ppm, ester methoxy at δ 3.7–3.9 ppm.

  • 13C^{13}\text{C} NMR: Carbonyl carbon at δ 165–170 ppm, triazole carbons at δ 145–155 ppm.

The compound’s moderate lipophilicity (LogP ≈ 0.89) suggests balanced membrane permeability and solubility, favorable for oral bioavailability .

Synthesis and Optimization

Synthetic Routes

Synthesis typically involves multi-step sequences starting from pyridine or piperidine precursors. A representative pathway includes:

  • Cyclocondensation: Reaction of 6-methyl-3,4,5,6-tetrahydropyridine-2-carboxylate with hydrazine to form a hydrazide intermediate.

  • Triazole Formation: Cyclization with nitriles or orthoesters under acidic conditions to construct the triazole ring.

  • Esterification: Protection of the carboxylic acid as a methyl ester using methanol and catalytic sulfuric acid.

Microwave-assisted synthesis has been explored to reduce reaction times and improve yields, though specific protocols remain proprietary .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationHydrazine hydrate, ethanol, Δ65–70
Triazole FormationTrimethyl orthoacetate, HCl50–55
EsterificationMeOH, H2_2SO4_4, reflux85–90

Purification and Characterization

Purification via silica gel chromatography (eluent: ethyl acetate/hexane) affords the final product in >95% purity . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 195.1002 (calculated for C9H13N3O2+\text{C}_9\text{H}_{13}\text{N}_3\text{O}_2^+) .

Biological Activities and Mechanisms

Kinase Inhibition

Triazolopyridines are known ATP-competitive kinase inhibitors. The methyl ester group enhances binding to hydrophobic kinase pockets, while the triazole nitrogen atoms coordinate with catalytic lysine residues. In vitro assays against cyclin-dependent kinases (CDKs) show IC50_{50} values in the micromolar range, suggesting potential anticancer applications .

Antimicrobial Activity

The compound exhibits moderate activity against Gram-positive bacteria (Staphylococcus aureus MIC = 32 µg/mL) and fungi (Candida albicans MIC = 64 µg/mL). The mechanism may involve disruption of membrane integrity or inhibition of ergosterol biosynthesis .

Central Nervous System (CNS) Effects

Structural analogs demonstrate affinity for GABAA_A receptors (Ki_i = 120 nM), implicating potential anxiolytic or sedative properties. The ester moiety may facilitate blood-brain barrier penetration .

Applications in Drug Development

Prodrug Design

Hydrolysis of the methyl ester in vivo yields the carboxylic acid, which can be further conjugated to improve solubility or target specificity. For example, the hydroxy derivative (CAS 2166713-11-5) serves as an intermediate for prodrugs targeting inflammatory pathways .

Structure-Activity Relationship (SAR) Studies

Systematic modifications reveal:

  • Methyl Group: Essential for kinase binding; replacement with bulkier groups reduces activity.

  • Ester Group: Conversion to amides enhances metabolic stability but decreases oral absorption.

Chemical Reactivity and Derivatives

Ester Hydrolysis

Under basic conditions (NaOH, H2_2O/ethanol), the methyl ester hydrolyzes to the carboxylic acid (pKa4.2\text{p}K_a ≈ 4.2), which can form salts (e.g., sodium or hydrochloride) for improved crystallinity .

Nucleophilic Substitution

The triazole ring undergoes electrophilic substitution at position 5, enabling functionalization with halogens or aryl groups. For instance, bromination with NBS yields a bromo-derivative active against resistant bacteria.

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